molecular formula C14H18O3 B1323486 6-(4-Ethylphenyl)-6-oxohexanoic acid CAS No. 502651-40-3

6-(4-Ethylphenyl)-6-oxohexanoic acid

Cat. No.: B1323486
CAS No.: 502651-40-3
M. Wt: 234.29 g/mol
InChI Key: CFEOGPIWHAUYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with an ethyl group at the para position and a hexanoic acid chain with a keto group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 6-(4-Ethylphenyl)hexanoic acid.

    Reduction: Formation of 6-(4-Ethylphenyl)-6-hydroxyhexanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Ethylphenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenyl)-6-oxohexanoic acid: Similar structure with a methyl group instead of an ethyl group.

    6-(4-Propylphenyl)-6-oxohexanoic acid: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

6-(4-Ethylphenyl)-6-oxohexanoic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure may result in unique biological and chemical properties compared to its analogs.

Properties

IUPAC Name

6-(4-ethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-11-7-9-12(10-8-11)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEOGPIWHAUYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620416
Record name 6-(4-Ethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-40-3
Record name 6-(4-Ethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.